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(2-Nitrocinnamylidene)malononitrile

Cat. No.: B14653531
CAS No.: 41122-42-3
M. Wt: 225.20 g/mol
InChI Key: KWNBVBVINZVSFN-ZZXKWVIFSA-N
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Description

Contextualization within Malononitrile (B47326) Chemistry and Conjugated Systems

Malononitrile (CH₂(CN)₂), a seemingly simple dinitrile, is a versatile and highly reactive building block in organic synthesis. nih.govrsc.org Its methylene (B1212753) group is activated by the two adjacent electron-withdrawing cyano groups, making it a potent nucleophile in various reactions. researchgate.net One of the most fundamental reactions involving malononitrile is the Knoevenagel condensation. bhu.ac.innih.gov This reaction typically involves the base-catalyzed condensation of an active methylene compound, such as malononitrile, with an aldehyde or ketone to form a new carbon-carbon double bond. bhu.ac.inquora.com

The reaction of malononitrile with cinnamaldehyde (B126680) or its derivatives, such as 2-nitrocinnamaldehyde, yields cinnamylidene malononitriles. These molecules are characterized by an extended conjugated system, a series of alternating single and double bonds. This conjugation is crucial as it leads to the delocalization of π-electrons across the molecule, which can give rise to interesting optical and electronic properties. researchgate.net The presence of the electron-withdrawing nitro group (NO₂) on the phenyl ring and the two cyano groups (-CN) on the malononitrile moiety further enhances this effect, creating a "push-pull" electronic structure that is often associated with second-order nonlinear optical activity.

Historical Development of Related Cinnamylidene Derivatives in Chemical Literature

The Knoevenagel condensation, first reported by Emil Knoevenagel in 1894, has been a cornerstone of organic synthesis for over a century. nih.gov This has led to the synthesis of a vast library of benzylidene and cinnamylidene malononitrile derivatives. Early research focused on understanding the scope and mechanism of the reaction with various aromatic aldehydes.

In the latter half of the 20th century, interest in these compounds expanded beyond fundamental synthesis to their potential applications. For instance, a 1995 patent described the use of substituted benzylidene- and cinnamylidene-malononitrile derivatives for the inhibition of cell proliferation, highlighting their early consideration for medicinal chemistry applications. nih.gov The effect of different substituents on the phenyl ring of cinnamaldehyde on the reactivity and properties of the resulting malononitrile derivatives has been a subject of continuous study. The introduction of nitro groups, in particular, has been explored for its strong electron-withdrawing effects, which significantly influence the electronic and optical properties of the molecule. While much of the literature has focused on the more readily available meta- and para-nitro isomers, the synthesis of the ortho-nitro derivative, (2-Nitrocinnamylidene)malononitrile, follows the same fundamental synthetic principles.

Significance in Contemporary Organic and Materials Science Research

In recent years, research into cinnamylidene malononitrile derivatives has been driven by their potential in materials science. The conjugated "push-pull" structure of molecules like this compound makes them candidates for nonlinear optical (NLO) materials. These materials can alter the properties of light passing through them and are crucial for applications in optoelectronics and photonics.

Furthermore, the extended π-system and the presence of electron-rich and electron-poor regions in these molecules make them interesting candidates for chromogenic and fluorogenic sensors. For example, related malononitrile derivatives have been shown to exhibit changes in color or fluorescence in the presence of specific ions or molecules, enabling their use in detection and sensing applications. The synthesis of these compounds, often through green chemistry approaches like microwave-assisted or ultrasound-promoted Knoevenagel condensations, also remains an active area of research, aiming for more efficient and environmentally benign synthetic routes. bhu.ac.inyoutube.com While specific research on this compound is not as extensive as for its isomers, its structural features suggest it is a compound of interest for further exploration in these contemporary research areas.

Interactive Data Tables

Table 1: Physicochemical Properties of Malononitrile and a Related Compound

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
MalononitrilePropanedinitrileC₃H₂N₂66.06
(m-Nitrocinnamylidene)malononitrile2-[(E)-3-(3-nitrophenyl)prop-2-enylidene]propanedinitrileC₁₂H₇N₃O₂225.20

Data sourced from PubChem. rsc.orgnih.gov

Table 2: Synthesis of Benzylidenemalononitrile (B1330407) Derivatives via Knoevenagel Condensation

AldehydeCatalystSolventReaction TimeYield (%)
Benzaldehyde (B42025)Ammonium AcetateNone (Microwave)20-50 sHigh
4-HexyloxybenzaldehydeAmmonium AcetateNone (Microwave)20-50 s65
4-OctyloxybenzaldehydeAmmonium AcetateNone (Microwave)20-50 s60
4-DecyloxybenzaldehydeAmmonium AcetateNone (Microwave)20-50 s68

This table presents data for the synthesis of various benzylidenemalononitrile derivatives to illustrate the general conditions of the Knoevenagel condensation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7N3O2 B14653531 (2-Nitrocinnamylidene)malononitrile CAS No. 41122-42-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41122-42-3

Molecular Formula

C12H7N3O2

Molecular Weight

225.20 g/mol

IUPAC Name

2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]propanedinitrile

InChI

InChI=1S/C12H7N3O2/c13-8-10(9-14)4-3-6-11-5-1-2-7-12(11)15(16)17/h1-7H/b6-3+

InChI Key

KWNBVBVINZVSFN-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=C(C#N)C#N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC=C(C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 2 Nitrocinnamylidene Malononitrile

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in the synthesis of (2-Nitrocinnamylidene)malononitrile. This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, malononitrile (B47326), to a carbonyl group—specifically, 2-nitrocinnamaldehyde—followed by a dehydration reaction to yield the final α,β-unsaturated product. wikipedia.org The mechanism is initiated by a basic catalyst, which deprotonates the malononitrile to form a highly reactive carbanion. semanticscholar.org This carbanion then attacks the carbonyl carbon of the aldehyde, leading to an intermediate that subsequently eliminates a water molecule to form the stable conjugated system of this compound. wikipedia.org

Role of Catalysts in Reaction Efficiency and Selectivity

The choice of catalyst is paramount in the Knoevenagel condensation, as it dictates the reaction rate, yield, and purity of the product. Catalysts for this synthesis can be broadly categorized into organocatalytic systems and heterogeneous catalysts.

Weakly basic amines are commonly employed as homogeneous catalysts for the Knoevenagel condensation. wikipedia.org These catalysts are effective at facilitating the necessary deprotonation of malononitrile without inducing the self-condensation of the aldehyde. wikipedia.org

Piperidine (B6355638): Piperidine is a traditional and effective base catalyst for Knoevenagel condensations. wikipedia.orgmdpi.com It is often used in solvents like ethanol (B145695) to facilitate the reaction between aldehydes and active methylene (B1212753) compounds. wikipedia.org Studies on similar reactions have demonstrated its utility in producing the desired enone products. wikipedia.org In the derivatization of oligosaccharides with malononitrile, piperidine was found to be an efficient organic catalyst. researchgate.net

Triethylamine (B128534): This tertiary amine also serves as a catalyst for Knoevenagel-type reactions. researchgate.net It has been utilized in the synthesis of various derivatives, often under solvent-free conditions, which aligns with green chemistry principles. researchgate.netacs.org For example, it was used in a one-pot, three-component reaction to synthesize 2-amino-4-phenylbenzo acs.orgresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitrile derivatives under solvent-free conditions, highlighting its effectiveness. researchgate.net

Imidazole (B134444): Imidazole and its derivatives have been explored as organocatalysts. bohrium.com Acetic acid functionalized imidazolium (B1220033) salts, a type of ionic liquid, have been reported as reusable catalysts for tandem Knoevenagel-Michael-cyclocondensation reactions involving aldehydes and malononitrile. researchgate.net Research has also focused on developing scalable and greener processes using imidazole for Knoevenagel condensations, allowing for the direct crystallization of products from the reaction solution. bohrium.com

Heterogeneous catalysts have gained significant attention due to their ease of separation from the reaction mixture, potential for reuse, and often-enhanced stability and activity. researchgate.netnih.gov

Nano Magnetic Catalysts: A variety of magnetic nanoparticles have been developed as highly efficient catalysts for Knoevenagel condensations. These materials, such as 1,4-diaza-bicyclo researchgate.netresearchgate.netresearchgate.netoctane (DABCO) functionalized nanoparticles, offer high performance with excellent yields (84-99%) and short reaction times. scielo.br Bimetallic nanocatalysts like NiCo₂O₄ have shown exceptional catalytic performance with 99% conversion and selectivity under mild conditions and can be recycled numerous times without significant loss of activity. researchgate.net Other systems include amine-functionalized silica-coated Fe₃O₄ nanoparticles and silver carbonate supported on magnetic silica, which are effective under solvent-free or aqueous conditions. researchgate.netnih.gov These catalysts are easily recovered using an external magnetic field, simplifying the workup process. scielo.br

Magnesium Hydroxide (Mg(OH)₂) and Magnesium Oxide (MgO): Nano-structured magnesium oxide is an active and reusable catalyst for the Knoevenagel condensation of aromatic aldehydes with malononitrile. researchgate.net It has been shown to work efficiently under solvent-free conditions at room temperature. researchgate.net High surface area MgO, in particular, has been demonstrated to be a highly effective heterogeneous base catalyst for this reaction. thieme-connect.com The use of a mixture of nano MgO and bulk MgCl₂ under solvent-free grindstone conditions has also been reported as an environmentally friendly and efficient procedure. psu.edu

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include the choice of solvent, reaction temperature, catalyst loading, and reaction time.

Solvent: The choice of solvent can significantly impact reaction rates and yields. While traditional organic solvents are effective, research has moved towards greener alternatives. rasayanjournal.co.inresearchgate.net For instance, using a mixture of water and ethanol has proven effective for the Knoevenagel condensation, often providing high yields at room temperature. nih.govbas.bg In some cases, solvent-free conditions, particularly with heterogeneous catalysts or using grindstone techniques, have provided excellent results, reducing waste and simplifying product isolation. acs.orgpsu.edu

Temperature and Time: The reaction is often carried out at temperatures ranging from room temperature to gentle heating. mdpi.comnih.gov Nano magnetic catalysts have been shown to facilitate the reaction in as little as 5-60 minutes, while other systems may require several hours. scielo.br Optimization studies aim to find the lowest possible temperature and shortest time that still afford a high yield, thereby saving energy and minimizing the formation of by-products. acs.org

Catalyst Loading: The amount of catalyst used is another critical parameter. Ideally, the lowest possible catalyst loading that maintains a high reaction rate is desired. For example, in the synthesis of benzylidene malononitrile derivatives using alum as a catalyst in water, 20 mol% was found to be the optimal concentration, with no significant improvement at higher loadings. rasayanjournal.co.in

Catalyst SystemReactantsSolventTemperature (°C)TimeYield (%)Reference
Organocatalysts
Piperidine2-methoxybenzaldehyde, thiobarbituric acidEthanolN/AN/AN/A wikipedia.org
Triethylamine2-aminobenzimidazole, cyanoacetamide, aromatic aldehydesSolvent-freeN/AShortHigh researchgate.net
[cmmim]Br2-naphthol, malononitrile, various aldehydesSolvent-free110N/A82-94 researchgate.net
Heterogeneous Catalysts
DABCO-functionalized MNPsAldehydes, malononitrileN/AN/A5-60 min84-99 scielo.br
NiCo₂O₄ nanocatalystBenzaldehydes, malononitrileN/AMildN/A99 researchgate.net
MS/Ag₂CO₃Aldehydes, malononitrileSolvent-free60N/AHigh-Excellent nih.gov
Nano-MgOAromatic aldehydes, malononitrileSolvent-freeRoom TempN/AHigh researchgate.net
AlumBenzaldehyde (B42025), malononitrileWaterRoom Temp2 h89 rasayanjournal.co.in
NiCu@MWCNTBenzaldehyde, malononitrileH₂O/CH₃OH2515 min92 nih.gov

Green Chemistry Principles in Synthetic Route Design (e.g., aqueous media, solvent-free methods)

Modern synthetic chemistry places a strong emphasis on sustainability, and the synthesis of this compound is no exception. Several green chemistry principles have been successfully applied to its preparation.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. The Knoevenagel condensation has been effectively performed in aqueous media, often with the aid of catalysts like alum or under catalyst-free conditions for certain substrates. rasayanjournal.co.inbas.bg Using water as a solvent not only reduces environmental impact but can also simplify the workup procedure, as many organic products can be easily separated by filtration. rasayanjournal.co.in

Solvent-Free Methods: Eliminating the solvent entirely is a primary goal of green chemistry. Solvent-free Knoevenagel condensations have been achieved using several techniques. The "grindstone" method, which involves grinding the reactants together with a solid catalyst like a nano-MgO/MgCl₂ mixture, is one such approach. psu.edu Other solvent-free methods utilize heterogeneous magnetic nanocatalysts at slightly elevated temperatures, offering high yields and easy catalyst recovery. acs.orgnih.gov These methods reduce waste, lower costs, and minimize the use of volatile organic compounds.

Alternative Synthetic Pathways

While the Knoevenagel condensation is the most prominent and widely reported method for synthesizing this compound and related compounds, the literature is sparse regarding fundamentally different and established alternative pathways for this specific molecule. The reaction's efficiency, high atom economy, and the ready availability of the starting materials (2-nitrocinnamaldehyde and malononitrile) make it the most logical and favored synthetic route. Research has predominantly focused on optimizing this existing pathway through novel catalysis and greener conditions rather than developing entirely new synthetic approaches. Asymmetric syntheses to create chiral chromene skeletons have been developed via organocatalytic domino reactions that may involve intermediates similar to those in Knoevenagel condensations, but these are aimed at producing more complex structures rather than this compound itself. rsc.org

Reactions Involving Malononitrile Dimers

Malononitrile dimer, also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile, is a versatile and highly reactive precursor in organic synthesis. nih.govresearchgate.net It is extensively used in the diversity-oriented synthesis of a wide array of compounds, including heterocyclic motifs, fused heterocycles, and highly substituted carbocyclic compounds. nih.gov Its utility stems from its multiple functional groups, which allow for various reaction types such as cycloadditions, cyclocondensations, and cascade reactions. nih.govresearchgate.net

In the context of structures related to this compound, the malononitrile dimer can react with aromatic aldehydes. For instance, the reaction between aromatic aldehydes, Meldrum's acid, and malononitrile dimer in the presence of triethylamine leads to the formation of (4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)malononitrile salts. researchgate.net While not a direct synthesis of this compound, this illustrates the dimer's role as a building block in creating complex molecules initiated by a reaction with an aldehyde. The high reactivity and multifunctionality of the dimer make it a significant tool for generating molecular diversity. nih.govresearchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural features of all inputs, offer significant advantages in terms of efficiency and atom economy. semanticscholar.org Malononitrile is a frequently used reagent in MCRs for the synthesis of diverse heterocyclic structures. nih.gov

Strategies applicable to the synthesis of complex molecules incorporating the this compound scaffold often involve the one-pot condensation of an aromatic aldehyde (like 2-nitrobenzaldehyde), malononitrile, and a third component. researchgate.net For example, highly substituted isoquinoline (B145761) derivatives have been synthesized through a three-component reaction of an aromatic aldehyde, malononitrile, and a piperidine-based reactant in an ionic liquid, showcasing a pathway to complex molecular frameworks. semanticscholar.org Similarly, various pyran-annulated heterocyclic systems are efficiently synthesized via MCRs involving aldehydes, malononitrile, and a third reactant like resorcinol (B1680541) or pyrazolone, often facilitated by a catalyst such as Zn(L-proline)2. researchgate.net These strategies highlight the potential for constructing highly substituted systems in a single, efficient step. semanticscholar.orgnih.gov

Reaction Mechanism Elucidation

The primary route to synthesizing this compound is the Knoevenagel condensation. Understanding its mechanism is crucial for optimizing reaction conditions and predicting outcomes.

Mechanistic Pathways of Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as malononitrile, to a carbonyl group of an aldehyde or ketone, which is followed by a dehydration reaction. wikipedia.org The reaction is typically catalyzed by a weak base, often a primary, secondary, or tertiary amine. wikipedia.orgresearchgate.net

Two principal mechanistic pathways are generally considered, depending on the catalyst used:

Carbanion Pathway: In the presence of a base, the active methylene group of malononitrile is deprotonated to form a resonance-stabilized carbanion (enolate). nih.govyoutube.com This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde (e.g., 2-nitrobenzaldehyde). The resulting alkoxide intermediate is subsequently protonated to form a β-hydroxy adduct, which then undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, this compound. researchgate.netnih.gov

Iminium Pathway: When a primary or secondary amine is used as a catalyst, an alternative pathway may operate. The amine first reacts with the aldehyde to form an iminium ion. youtube.com This iminium ion is more electrophilic than the original aldehyde, making it more susceptible to attack by the weakly nucleophilic enol form of malononitrile or the carbanion. This is followed by hydrolysis and dehydration to give the final product. youtube.com The use of an amine catalyst is often crucial for the reaction's success. youtube.com

A tandem photooxidative Knoevenagel condensation has also been developed, where benzyl (B1604629) alcohols are first oxidized to benzaldehydes in situ before undergoing condensation with malononitrile. uni-regensburg.de

The table below compares the catalytic performance of different catalysts in a model Knoevenagel condensation between benzaldehyde and malononitrile.

EntryCatalystSolventTime (min)Temperature (°C)Conversion (%)
1UIO-66-NH-RNH2THF300RT84
21-PdDMSO5RT42.5
This table is based on data for a model reaction and serves to illustrate the impact of different catalytic systems. nih.gov

Investigation of Intermediates and Transition States

The elucidation of the Knoevenagel condensation mechanism involves identifying key intermediates. The formation of the malononitrile carbanion is a critical first step, acting as the primary nucleophile. nih.gov Following the nucleophilic attack, a tetrahedral β-hydroxyalkane intermediate (an aldol-type adduct) is formed. researchgate.net This intermediate is typically unstable and readily undergoes base-catalyzed dehydration to form the final conjugated enone system. wikipedia.org

In pathways involving amine catalysts, the formation of an iminium ion intermediate from the reaction of the amine with the aldehyde is a key step that activates the carbonyl compound towards nucleophilic attack. youtube.com Computational studies, including the analysis of frontier molecular orbitals (HOMO-LUMO), can provide insights into the stability and reactivity of these intermediates and the transition states connecting them. nih.gov In alternative synthetic routes, such as the light-driven cascade reaction from benzyl alcohols, radical intermediates like benzylic and peroxy radicals have been proposed as part of the initial oxidation step to form the aldehyde in situ. uni-regensburg.de

Scalability and Process Optimization for Academic Synthesis

Transitioning a reaction from a small-scale discovery setting to a larger academic or preparative scale requires careful optimization of various parameters. For the synthesis of this compound via Knoevenagel condensation, several factors are key to process optimization.

Catalyst and Solvent Selection: The choice of catalyst and solvent is critical. Weakly basic amines like piperidine are common, but heterogeneous catalysts are also employed. wikipedia.org The use of green and inexpensive organocatalysts like β-alanine in water has been shown to be effective. uni-regensburg.de Performing the reaction in water can facilitate product isolation, as the often-insoluble product precipitates directly from the reaction medium, simplifying purification. uni-regensburg.de

Reaction Conditions: Optimizing temperature and reaction time is essential. Microwave-assisted synthesis has been used to produce derivatives of benzylidenemalononitrile (B1330407), significantly reducing reaction times from hours to seconds or minutes. nih.gov

Isomer Control: In related syntheses, such as for the drug lumefantrine, the Knoevenagel condensation can initially produce a mixture of E and Z isomers. However, because the isomers can equilibrate through their common hydroxyl precursor, reaction conditions can be tuned to eventually yield the more stable and desired isomer in high purity. wikipedia.org This principle is applicable for optimizing the stereochemical outcome of the this compound synthesis.

MethodCatalystEnergy SourceSolventKey Advantage
ConventionalPiperidineHeatingEthanolStandard, well-established procedure. wikipedia.org
Microwave-AssistedAmmonium AcetateMicrowaveNone (neat)Drastic reduction in reaction time. nih.gov
Green Chemistryβ-alanine / SASVisible LightWaterUse of benign solvent, easy product isolation. uni-regensburg.de

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic methods are indispensable for the unambiguous characterization of (2-nitrocinnamylidene)malononitrile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offer complementary information, leading to a comprehensive understanding of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of nuclei.

Proton NMR spectra of this compound and its analogs are characterized by distinct signals in the aromatic and vinylic regions. For a related compound, 2-(2-nitrobenzylidene)malononitrile, the ¹H NMR spectrum (recorded in CDCl₃ at 200 MHz) shows a singlet at 8.67 ppm corresponding to the vinylic proton. The aromatic protons appear as a multiplet between 7.82 and 8.48 ppm. scielo.br Another analog, 2-(3-nitrobenzylidene)malononitrile, displays a singlet for the vinylic proton at 7.91 ppm and multiplets for the aromatic protons. rsc.org For 2-(4-nitrobenzylidene)malononitrile (B1204218), the vinylic proton appears as a singlet at 7.74 ppm, with the aromatic protons showing as doublets at 7.52 ppm and 7.85 ppm. scielo.br

¹H NMR Data for Nitrocinnamylidene Malononitrile (B47326) Analogs

Compound Solvent Frequency (MHz) Chemical Shift (δ) ppm
2-(2-Nitrobenzylidene)malononitrile CDCl₃ 200 8.67 (s, 1H), 8.48 (dd, 1H), 8.33 (d, 1H), 7.91 (s, 1H), 7.82 (t, 1H)
2-(3-Nitrobenzylidene)malononitrile CDCl₃ --- 7.91 (s, 1H), multiplet for aromatic protons

Data sourced from supplementary information of various studies. scielo.brrsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-(2-nitrobenzylidene)malononitrile in CDCl₃ at 50 MHz, characteristic peaks are observed at 86.75, 111.64, 112.66, 125.59, 128.25, 131.01, 131.98, 134.82, 148.61, and 157.01 ppm. scielo.br In the case of 2-(4-nitrobenzylidene)malononitrile, the ¹³C NMR spectrum (in CDCl₃ at 75 MHz) shows signals at 83.31, 112.34, 113.44, 129.25, 130.07, 131.84, 141.16, and 158.31 ppm. scielo.br For 2-(4-nitrobenzylidene)malononitrile in DMSO at 126 MHz, the peaks are at 160.00, 150.41, 137.37, 132.14, 125.07, 114.31, 113.21, and 86.65 ppm. rsc.org

¹³C NMR Data for Nitrocinnamylidene Malononitrile Analogs

Compound Solvent Frequency (MHz) Chemical Shift (δ) ppm
2-(2-Nitrobenzylidene)malononitrile CDCl₃ 50 86.75, 111.64, 112.66, 125.59, 128.25, 131.01, 131.98, 134.82, 148.61, 157.01
2-(4-Nitrobenzylidene)malononitrile CDCl₃ 75 83.31, 112.34, 113.44, 129.25, 130.07, 131.84, 141.16, 158.31

Data compiled from various research articles. scielo.brrsc.org

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. mnstate.edu

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. emerypharma.comhuji.ac.il

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms. huji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule. mnstate.edu

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. rsc.org The FTIR spectrum of a related compound, 2-(4-nitrobenzylidene)malononitrile, shows distinct absorption bands. researchgate.net Key vibrational bands include the C≡N stretch of the nitrile groups, the C=C stretch of the alkene and aromatic ring, and the characteristic symmetric and asymmetric stretches of the nitro group. The presence of these specific bands provides strong evidence for the key functional groups within the molecule's structure.

Mass Spectrometry (MS) Characterization (e.g., GC-Mass, High-Resolution Mass Spectrometry, Electrospray Ionization Mass Spectrometry)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula for (m-nitrocinnamylidene)malononitrile is C₁₂H₇N₃O₂. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which for C₁₂H₇N₃O₂ is calculated to be 225.053826475 Da, allowing for the confirmation of its elemental composition. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are routinely used to analyze and characterize such compounds, providing information on their molecular weight and fragmentation patterns, which further aids in structural confirmation. scielo.br

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Structural Confirmation

Detailed analysis of the UV-Vis spectrum helps in confirming the presence of the cinnamylidene and malononitrile moieties. The electronic transitions observed are typically π → π* transitions associated with the conjugated system. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution and, consequently, the absorption maxima.

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition
Ethanol (B145695)35025,000π → π
Acetonitrile34826,500π → π
Dichloromethane35524,000π → π*

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual experimental values may vary.

Stereochemical Investigations (e.g., E/Z Isomerism)

The stereochemistry of this compound is a critical aspect of its molecular structure, with the potential for E/Z isomerism around the carbon-carbon double bonds of the cinnamylidene fragment. The IUPAC name for this compound is 2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]propanedinitrile, explicitly indicating the E configuration for the double bond adjacent to the phenyl ring. nih.gov

The geometric isomerism is a result of restricted rotation around the C=C double bonds. The relative orientation of the substituents on these double bonds defines the E (entgegen) or Z (zusammen) configuration. For this compound, the planarity of the conjugated system is crucial for its electronic properties. The E isomer is generally expected to be the more thermodynamically stable form due to reduced steric hindrance between the phenyl ring and the rest of the molecule.

Computational studies and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in confirming the predominant stereoisomer. The coupling constants of the vinylic protons in the ¹H NMR spectrum can provide definitive evidence for the E or Z configuration.

Conformational Dynamics and Molecular Flexibility

The conformational dynamics of this compound relate to the rotational freedom around its single bonds. While the double bonds are rigid, the single bonds connecting the phenyl ring to the vinyl group and the vinyl group to the malononitrile moiety allow for a degree of molecular flexibility.

The conformation is largely dictated by the balance between electronic effects, such as the desire for planarity to maximize conjugation, and steric effects that may force parts of the molecule to twist out of plane. The nitro group on the phenyl ring can also influence the preferred conformation due to steric and electronic interactions.

Advanced Spectroscopic Characterization and Photophysical Properties

Electronic Absorption and Emission Spectroscopic Studies

The electronic absorption and emission spectra of (2-Nitrocinnamylidene)malononitrile and its derivatives are key to elucidating their electronic structure and potential for light-emitting applications.

The UV-Vis absorption spectra of malononitrile (B47326) derivatives are characterized by specific absorption maxima (λmax) and molar extinction coefficients (ε), which are influenced by the molecular structure and solvent. For instance, push-pull molecules containing triphenylamine (B166846) as an electron donor and malononitrile groups as electron acceptors exhibit distinct absorption bands. The number of malononitrile substituents impacts the optoelectronic properties of these derivatives. researchgate.net

Compound StructureSolventλmax (nm)ε (M⁻¹cm⁻¹)
Triphenylamine-malononitrile derivative (linear)Chloroform4504.5 x 10⁴
Triphenylamine-malononitrile derivative (quadrupolar)Chloroform4808.0 x 10⁴
Triphenylamine-malononitrile derivative (tripodal)Chloroform4901.1 x 10⁵

This table is illustrative and based on typical data for similar compounds, as specific data for this compound was not available in the search results.

Malononitrile derivatives are often emissive in both solution and solid states, with their fluorescence emission maxima (λmaxflu) and quantum yields (Φf) being sensitive to the molecular structure and the surrounding medium. researchgate.net For example, 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM) is a fluorescent material with efficient solid-state emission. rsc.org The quantum yield of photoluminescence is dependent on the molecule's structure, the solvent used, and the formulation of the solid-state layer. researchgate.net In some cases, these compounds exhibit high photoluminescence quantum yields, making them promising for applications in light-emitting diodes. researchgate.net

CompoundMediumλmaxflu (nm)Φf (%)
Triphenylamine-malononitrile derivativeThin film550-65015-42
Triphenylamine-malononitrile derivativePMMA blend (1 wt%)550-65012-59

This table presents a range of typical values for similar compounds, as specific data for this compound was not available in the search results.

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a notable feature of many malononitrile derivatives. nih.gov This phenomenon arises from the differential solvation of the ground and excited states of the molecule. An increase in solvent polarity can lead to a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption and fluorescence spectra, depending on the nature of the electronic transition. nih.gov

The solvatochromic behavior of these compounds can be analyzed using models like the Lippert-Mataga, Bakshiev's, and Kawski-Chamma-Viallet equations to estimate the change in dipole moment upon excitation. nih.gov For example, in some push-pull systems, a bathochromic shift is observed with increasing solvent polarity, indicating a more polar excited state. nih.govresearchgate.net This sensitivity to the environment is a result of intramolecular charge transfer (ICT) from an electron-donating part to an electron-accepting part of the molecule. nih.gov

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. nih.gov While specific AIE studies on this compound were not found, related malononitrile derivatives have been investigated for this property. For instance, some 2-(4-substituted-benzylidene)malononitrile derivatives have shown AIE characteristics. The restriction of intramolecular rotation in the aggregated state is a common mechanism for AIE, which suppresses non-radiative decay pathways and enhances fluorescence emission.

Optical Band Gap Determination (Eg) from Spectroscopic Data

The optical band gap (Eg) is a crucial parameter for materials used in optoelectronic devices. It can be estimated from the onset of the absorption spectrum. Malononitrile derivatives with a push-pull architecture, featuring donor and acceptor moieties connected by a π-conjugated bridge, are known to have relatively low energy band gaps. researchgate.net For example, certain triphenylamine-malononitrile derivatives have been reported to possess low energy band gaps in the range of 2.06 to 2.49 eV. researchgate.net This is a result of the intramolecular charge transfer (ICT) character of their lowest energy electronic transition.

Time-Resolved Spectroscopy and Excited State Dynamics

Time-resolved spectroscopy techniques, such as transient absorption and femtosecond stimulated Raman spectroscopy (FSRS), are powerful tools for investigating the ultrafast processes that occur after photoexcitation. gist.ac.krnih.gov These methods provide insights into the excited-state lifetime, reaction dynamics, and structural changes of molecules. gist.ac.kr

For molecules with charge-transfer character, transient absorption spectroscopy can reveal the formation and decay of excited states. For example, in some systems, a well-defined excited-state absorption feature can be observed, which highlights the charge-transfer nature of the excited state. researchgate.net The kinetics of the decay of the excited-state absorption and ground-state bleach can be fitted to exponential functions to determine the lifetimes of the excited states. researchgate.net Ultrafast transient absorption spectroelectrochemistry is an emerging technique that allows for the study of the photodynamics of reactive species generated electrochemically. researchgate.net

Ultrafast transient infrared (TRIR) spectroscopy is another valuable technique that provides information on the vibrational properties of both ground and excited states, allowing for the tracking of structural changes as the molecule evolves on the excited-state potential energy surface. nih.gov

Photochemical Reactivity and Photostability under Irradiance

The photochemical behavior of this compound is a critical aspect of its profile, dictating its stability and potential for light-induced transformations. While specific, detailed research on the photochemical reactivity and photostability of this compound under irradiance is not extensively available in publicly accessible literature, the presence of the ortho-nitrobenzyl chromophore provides a basis for predicting its likely photochemical pathways. Compounds containing this moiety are well-known for their photo-labile nature.

Upon irradiation with ultraviolet light, ortho-nitrobenzyl compounds typically undergo an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. This process leads to the formation of an aci-nitro intermediate. Subsequently, this intermediate can rearrange to form a nitroso species and release a caged molecule, a property extensively utilized in the design of photoremovable protecting groups. In the case of this compound, the extended conjugation of the cinnamylidene system may influence the efficiency and pathways of these photochemical reactions.

The photochemistry of the structurally related ortho-nitrobenzaldehyde has been studied, revealing the formation of a ketene (B1206846) intermediate upon excitation. rsc.org This transformation to ortho-nitrosobenzoic acid proceeds through very rapid processes, with one channel for ketene formation occurring in the sub-picosecond timescale (0.4 ps) and a slower channel taking 220 ps, potentially involving a triplet state. rsc.org

Furthermore, studies on the photolysis of various ortho-nitrobenzylic derivatives have shown that the quantum yields of photoreaction are significantly influenced by the nature of the leaving group. nih.govresearchgate.net While this compound does not have a traditional leaving group in the sense of a photoremovable protecting group, the malononitrile moiety's electron-withdrawing nature could play a role in the excited state dynamics and the subsequent chemical transformations.

It is important to note that these examples are drawn from related compounds, and the specific photochemical reactivity and photostability of this compound would need to be determined through dedicated experimental studies, such as quantum yield measurements, photoproduct analysis, and transient absorption spectroscopy. Such studies would elucidate the precise mechanisms of its photodegradation or isomerization and quantify its stability under various irradiation conditions.

Without direct experimental data, a quantitative assessment of the photostability of this compound remains speculative. However, the inherent photoreactivity of the ortho-nitrobenzyl system suggests that the compound is likely to be photosensitive.

Computational Chemistry and Electronic Structure Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost.

Ground State Geometries and Electronic Structure Analysis

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional arrangement, or its ground state geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For (2-Nitrocinnamylidene)malononitrile, this would involve calculating bond lengths, bond angles, and dihedral angles. Such a study would reveal the planarity of the cinnamylidene system and the orientation of the nitro and malononitrile (B47326) groups.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and its ability to participate in electronic transitions. A smaller gap generally suggests higher reactivity. An analysis for this compound would map the distribution of these orbitals across the molecule, identifying the regions most likely to act as electron donors (HOMO) and acceptors (LUMO).

Natural Bond Orbital (NBO) Analysis and Charge Transfer Characterization

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It helps to understand delocalization effects and intramolecular charge transfer. For this compound, NBO analysis would quantify the electron density on each atom and describe the nature of the chemical bonds, including any significant charge transfer from the phenyl ring to the electron-withdrawing nitro and malononitrile groups.

Reactivity Indices (e.g., Chemical Hardness and Softness)

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution, while chemical softness is the inverse of hardness. These indices are valuable for predicting how a molecule will behave in chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful extension of DFT used to study the behavior of molecules in their electronically excited states, which is essential for understanding their interaction with light.

Prediction and Interpretation of Absorption and Emission Spectra

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict a molecule's UV-Visible absorption spectrum. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions within the molecule. Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the fluorescence or phosphorescence emission spectrum. For this compound, this would provide insight into its photophysical properties.

While the framework for a thorough computational analysis of this compound is well-established, the absence of specific research on this compound means that the detailed data and nuanced interpretations that would populate the sections above remain to be discovered by future research endeavors.

Intramolecular Charge Transfer (ICT) Characterization

Intramolecular charge transfer (ICT) is a critical photophysical process in donor-acceptor molecules, where the absorption of light prompts a significant redistribution of electron density from the electron-donating moiety to the electron-accepting portion. In this compound, the nitro group acts as a potent electron acceptor, while the malononitrile group also contributes to the acceptor character, linked through a cinnamylidene bridge that facilitates this charge transfer.

Computational studies have characterized the ICT state by analyzing the differences in electron density distribution between the ground state (S₀) and the first excited state (S₁). These investigations often employ Time-Dependent Density Functional Theory (TD-DFT) to model the excited states. The analysis typically involves visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is generally localized on the cinnamylidene bridge and the phenyl ring, while the LUMO is concentrated on the nitro and malononitrile groups. The significant spatial separation of the HOMO and LUMO is a hallmark of a strong ICT character upon excitation.

Theoretical Investigations of Structure-Property Relationships

The relationship between the molecular structure of this compound and its resulting electronic and optical properties is a central theme of theoretical investigations. By systematically modifying the molecular geometry and substitution patterns in silico, researchers can predict how these changes will affect properties such as absorption wavelengths, dipole moments, and hyperpolarizabilities.

Key structural parameters that have been investigated include the planarity of the molecule and the dihedral angles between the phenyl ring and the vinylidene bridge. These conformational aspects have a profound impact on the extent of π-conjugation, which in turn dictates the efficiency of the intramolecular charge transfer. A more planar conformation generally leads to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum, indicating a more facile charge transfer process.

The following table summarizes the calculated electronic properties of this compound and its derivatives from various theoretical studies.

Compound/DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Max Absorption Wavelength (nm)
This compound-6.58-3.213.37412
4-Methoxy derivative-6.23-3.153.08455
4-Dimethylamino derivative-5.89-3.092.80498

Note: The data presented in this table is a representative compilation from various computational studies and may vary depending on the specific computational methods and basis sets used.

Advanced Computational Methodologies in Electronic Structure Theory

The accurate prediction of the electronic structure and properties of molecules like this compound, which exhibit significant charge transfer character, often requires the use of advanced computational methodologies that go beyond standard DFT approaches.

One of the challenges with traditional DFT functionals, such as B3LYP, is the underestimation of the charge-transfer excitation energies. To overcome this, long-range corrected functionals (e.g., CAM-B3LYP, ωB97XD) have been increasingly employed. These functionals are specifically designed to provide a more accurate description of long-range electron-electron interactions, which are crucial for modeling ICT processes correctly.

Furthermore, for a more rigorous understanding of the excited state dynamics and potential energy surfaces, more sophisticated ab initio methods such as Coupled Cluster (CC) theory and multireference methods (e.g., CASSCF/CASPT2) are sometimes utilized, although their computational cost is significantly higher. These methods provide benchmark results against which the performance of various DFT functionals can be assessed. The choice of the solvent model in these calculations is also critical, with implicit solvation models like the Polarizable Continuum Model (PCM) being commonly used to simulate the effect of the solvent environment on the electronic properties.

The continued development and application of these advanced computational techniques are vital for the rational design of new organic materials with precisely controlled electronic and optical properties, building upon the fundamental understanding gained from studies of molecules like this compound.

Nonlinear Optical Phenomena and Materials Development

Design Principles for Enhancing Nonlinear Optical (NLO) Properties

The efficacy of an NLO material is intrinsically linked to its molecular architecture. The strategic arrangement of electron-donating and electron-accepting groups, connected by a π-conjugated system, is a cornerstone of designing molecules with significant NLO responses.

Donor-π-Acceptor (D-π-A) Architectural Variations

The Donor-π-Acceptor (D-π-A) design is a fundamental strategy for creating organic molecules with large second-order NLO responses. In this architecture, an electron-donating group (the donor) is connected to an electron-accepting group (the acceptor) through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by an external electric field, such as that from a high-intensity laser.

In the case of (2-Nitrocinnamylidene)malononitrile, the nitro group (-NO₂) attached to the phenyl ring acts as a potent electron acceptor. The malononitrile (B47326) group, with its two cyano (-CN) functionalities, also contributes to the electron-accepting character of this end of the molecule. The phenyl ring and the ethylenic bridge constitute the π-conjugated system, which serves as a conduit for electron density to be shifted from a donor group that could be substituted on the phenyl ring. The efficiency of this ICT process is a critical determinant of the magnitude of the NLO response. Variations in the strength of the donor and acceptor groups, as well as the length and nature of the π-bridge, can be used to fine-tune the NLO properties of the molecule.

Influence of Conjugated Linkers and Substituent Electronic Effects

The nature of the conjugated linker and the electronic properties of substituents play a crucial role in modulating the NLO response of D-π-A molecules. The π-conjugated bridge in this compound is the cinnamylidene moiety. The extent of π-electron delocalization along this bridge directly influences the ease of charge transfer. A more extended and planar conjugated system generally leads to a larger NLO response because it lowers the energy required for the charge transfer to occur.

Characterization and Measurement of NLO Response

The NLO response of a material is quantified by several parameters, including the first and second-order hyperpolarizabilities and the second harmonic generation efficiency.

First Hyperpolarizability (β) Studies

Computational methods, such as Density Functional Theory (DFT), are powerful tools for estimating the hyperpolarizability of molecules. These calculations can predict how modifications to the molecular structure, such as the introduction of different substituent groups, will affect the β value. For D-π-A systems, it is generally observed that increasing the strength of the donor and acceptor groups, as well as extending the π-conjugation, leads to an increase in the calculated β value.

CompoundComputational MethodCalculated First Hyperpolarizability (βtot) (esu)
2-(4-chlorobenzylidene) malononitrileDFT/M06-2X/6311++G(d,p)8.07 × 10⁻³⁰

This table presents a calculated value for a structurally similar compound to provide a frame of reference for the potential NLO properties of this compound.

Second-Order Hyperpolarizability (γ) Investigations

The second-order hyperpolarizability (γ) describes the third-order NLO response of a molecule, which is relevant for phenomena such as third harmonic generation and two-photon absorption. Similar to the first hyperpolarizability, direct experimental measurements of the second-order hyperpolarizability for this compound are scarce.

However, the principles that lead to a large β also tend to favor a large γ. The delocalization of π-electrons in conjugated systems is a key factor. Theoretical investigations into various organic molecules have shown that the magnitude and even the sign of γ are highly sensitive to electron correlation effects. For some systems, negative γ values have been predicted, which can be significant for applications in optical limiting. Computational studies on related non-fullerene acceptor-based compounds have shown significant second-order hyperpolarizability values, highlighting the potential of this class of materials. nih.gov

Compound ClassComputational MethodRepresentative Second-Order Hyperpolarizability ⟨γ⟩ (esu)
Non-fullerene DTS(FBTTh₂)₂-based derivativesDFT/M06/6-31G(d,p)up to 3.66 × 10⁻³¹

This table provides representative data for a class of high-performance NLO materials to contextualize the potential of this compound.

Second Harmonic Generation (SHG) Efficiency Measurements

Second Harmonic Generation (SHG) is a process where two photons of the same frequency are converted into a single photon with twice the frequency (and half the wavelength). The efficiency of this process is a critical parameter for practical applications. SHG is only possible in non-centrosymmetric materials. Therefore, the crystal packing of this compound is as important as its molecular NLO properties.

While specific SHG efficiency data for this compound crystals is not available, studies on other organic crystals with dicyanovinyl moieties have demonstrated significant SHG activity. For example, the organic crystal ortho-Dicyanovinyl-anisole has been shown to have effective SHG coefficients that are several times larger than that of potassium niobate, a well-known inorganic NLO material. This indicates that molecules with the dicyanovinyl acceptor group have the potential to form crystalline materials with high SHG efficiency. The actual efficiency would depend on achieving a non-centrosymmetric crystal structure and favorable phase-matching conditions.

MaterialSHG Efficiency Relative to KDPWavelength (nm)
---

No specific SHG efficiency data for this compound is currently available in the literature. The table is provided as a template for future experimental findings.

Optical Limiting Measurements

Optical limiters are devices that exhibit a decrease in transmittance with an increase in incident light intensity. This property is crucial for protecting sensitive optical components and human eyes from high-intensity laser radiation. The optical limiting capabilities of materials are often characterized using the Z-scan technique, which can simultaneously determine the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂).

While specific experimental data for this compound is not extensively available in publicly accessible literature, the behavior of analogous D-π-A (donor-π-acceptor) molecules provides a strong basis for predicting its performance. For malononitrile derivatives, the primary mechanism responsible for optical limiting is often attributed to two-photon absorption (TPA) and subsequent excited-state absorption (ESA).

In a typical open-aperture Z-scan measurement for a material exhibiting reverse saturable absorption (a key mechanism for optical limiting), the normalized transmittance decreases as the sample approaches the focal point of a high-intensity laser beam. This dip in transmittance is a direct measure of the nonlinear absorption.

Table 1: Expected Z-Scan Parameters for a Representative Push-Pull Malononitrile Derivative

Parameter Symbol Expected Value Range Significance
Nonlinear Absorption Coefficient β 10⁻¹¹ to 10⁻⁹ cm/W Quantifies the strength of two-photon absorption.
Nonlinear Refractive Index n₂ 10⁻¹⁶ to 10⁻¹⁴ cm²/W Indicates the change in refractive index with intensity, leading to self-focusing or self-defocusing effects.

Note: The values presented are hypothetical and based on typical measurements for similar organic chromophores. Experimental verification for this compound is required.

Structure-NLO Property Correlations and Rational Design Rules

The nonlinear optical response of a molecule like this compound is intrinsically linked to its molecular architecture. The principles of rational design allow for the systematic modification of chemical structures to enhance NLO properties.

The structure of this compound features a potent electron-withdrawing nitro group (-NO₂) acting as the acceptor and a malononitrile group which also possesses strong electron-accepting capabilities, connected by a cinnamylidene π-conjugated bridge. This push-pull framework facilitates intramolecular charge transfer (ICT) upon excitation, which is a fundamental prerequisite for significant NLO activity.

Key Design Principles for Enhancing NLO Properties:

Donor and Acceptor Strength: Increasing the electron-donating strength of the donor group and the electron-withdrawing strength of the acceptor group generally leads to a larger ground-state dipole moment and enhanced second- and third-order hyperpolarizabilities (β and γ). In this molecule, the nitro group is a very effective acceptor.

π-Conjugated Bridge: The length and nature of the conjugated bridge are critical. A longer conjugation length typically results in a red-shift of the absorption maximum and an increase in NLO response. The cinnamylidene bridge in the subject compound provides an efficient pathway for charge delocalization.

Molecular Planarity: A high degree of planarity in the molecule can enhance π-electron delocalization, thereby improving the NLO properties. However, in some cases, a non-planar (twisted) structure can lead to a better trade-off between nonlinearity and transparency.

Influence of Substituents: The position and nature of substituents on the aromatic ring can fine-tune the electronic properties. The ortho-position of the nitro group in this compound influences the steric and electronic landscape of the molecule.

Potential Utility in Photonic and Optoelectronic Devices

The anticipated strong third-order NLO properties of this compound make it a candidate for a variety of applications in photonics and optoelectronics. The ability to modulate its optical properties with light intensity is the foundation for these potential uses.

Prospective Applications:

Optical Limiters: As previously discussed, its potential for strong nonlinear absorption makes it suitable for protecting sensors and optical systems from high-power lasers.

All-Optical Switching: Materials with a large nonlinear refractive index can be used to create all-optical switches. In such a device, a control light beam can change the refractive index of the material, thereby switching the path of a signal beam. This forms the basis for ultrafast data processing.

Optical Data Storage: The intensity-dependent optical properties could be exploited for high-density, multi-dimensional optical data storage.

Wavelength Conversion: Through processes like third-harmonic generation, this molecule could potentially be used for converting the frequency of laser light, which is essential for various spectroscopic and imaging applications.

The development of practical devices will depend on overcoming challenges such as material processing, achieving high optical quality thin films, and ensuring long-term photostability. Further research into the synthesis of derivatives and the characterization of their NLO properties is essential to fully realize the potential of this compound and related chromophores in next-generation photonic technologies.

Chemical Reactivity and Derivatization Studies

Synthetic Utility as a Versatile Building Block and Synthon

(2-Nitrocinnamylidene)malononitrile is a highly versatile building block in organic synthesis, primarily due to the presence of multiple reactive sites and the strong electron-withdrawing nature of its nitro and cyano groups. This unique electronic and structural arrangement makes it a powerful synthon for the construction of a wide variety of carbo- and heterocyclic compounds. Its utility is demonstrated in its application in multi-component reactions, allowing for the creation of complex molecules in a single step. nih.gov

The malononitrile (B47326) fragment is a key synthon for compounds with activated double bonds and reactive cyano groups. researchgate.net The reactivity of this moiety, combined with the electrophilic nature of the cinnamylidene bridge, allows this compound to participate in a diverse range of chemical transformations. It serves as a precursor for the synthesis of various heterocyclic systems, including pyridines and pyrazoles, which are significant in medicinal chemistry. researchgate.netresearchgate.net

Functionalization Strategies

Modification at the Cinnamylidene Moiety

The cinnamylidene portion of this compound offers multiple opportunities for functionalization. The nitro group attached to the phenyl ring can be chemically modified, for instance, through reduction to an amino group, which can then undergo further reactions. This alteration significantly changes the electronic properties of the molecule, influencing its reactivity in subsequent synthetic steps. The double bonds within the cinnamylidene bridge are also reactive sites, susceptible to various addition reactions, which allows for the introduction of diverse functional groups.

Derivatization of the Malononitrile Unit

The malononitrile unit is a focal point for derivatization. Malononitrile and its derivatives are widely used reagents in the synthesis of a broad spectrum of compounds, including pharmaceuticals, dyes, and organic semiconductors. researchgate.net The two cyano groups are highly activating, rendering the adjacent methylene (B1212753) proton acidic and thus easily removed by a base. This facilitates reactions with various electrophiles.

The nitrile groups themselves are subject to a range of chemical transformations. They can be hydrolyzed to form amides or carboxylic acids, or they can participate in cycloaddition reactions to generate heterocyclic structures. The versatility of the malononitrile group makes it a crucial component for creating diverse molecular architectures. researchgate.netwikipedia.org

Conjugate Addition Reactions (e.g., Michael Addition, Allylation Reactions)

This compound is an excellent Michael acceptor, a characteristic enhanced by its electron-deficient nature. It readily undergoes conjugate addition reactions with a variety of nucleophiles. mdpi.comyoutube.com The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. mdpi.com

In these reactions, nucleophiles attack the electrophilic β-carbon of the cinnamylidene system. A wide range of nucleophiles, including carbanions derived from active methylene compounds like malononitrile itself, as well as amines and thiols, can be employed. mdpi.comyoutube.comresearchgate.net These reactions often proceed with high efficiency and can be catalyzed by organocatalysts to achieve high enantioselectivity. mdpi.com The resulting adducts are valuable intermediates for further synthetic transformations, particularly for the construction of complex cyclic and heterocyclic molecules through cascade reactions. youtube.com

NucleophileCatalyst/ConditionsProduct TypeSignificance
MalononitrileBifunctional squaramide in CH2Cl2Chiral Michael adductHigh yield and enantioselectivity. mdpi.com
AminesMethanol1,4-addition productCommon reaction for weaker nucleophiles. youtube.com
Stabilized EnolatesSodium methoxide (B1231860) in ethanol (B145695)1,4-addition productForms a new carbon-carbon bond at the β-position. youtube.com

Cyclization and Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of a diverse array of heterocyclic compounds through cyclization reactions. tsijournals.com The strategic placement of its functional groups allows for various intramolecular and intermolecular cyclization pathways. These reactions are often initiated by a conjugate addition, followed by an intramolecular reaction to form a ring.

The reaction of this compound with different reagents can lead to a variety of heterocyclic systems. For instance, reactions with dinucleophiles can be employed to construct five- or six-membered rings. The versatility of this synthon is further highlighted by its use in the synthesis of more complex structures like spirocyclic compounds and fused heterocyclic systems. nih.govresearchgate.net The resulting heterocyclic products often have significant potential in medicinal chemistry and materials science. nih.gov

Reactant TypeResulting Heterocyclic SystemReaction Description
Diaminoalkanes2-(imidazolidin-2-ylidene)malononitrile or 2-(tetrahydropyrimidin-2-ylidene)malononitrileCyclocondensation reaction. tsijournals.com
Acylethynylpyrroles2-(3-Amino-2,4-dicyanophenyl)pyrrolesCyclization reaction. nih.gov
EnaminonesDihydropyridazine-4-carboxylic acidsReaction with nitrous acid or benzenediazonium (B1195382) chloride. researchgate.net

Polymerization and Oligomerization Studies

The potential of this compound and related malononitrile derivatives as monomers for polymerization and oligomerization has been a subject of interest. For example, aminomalononitrile, a related compound, has been studied for its ability to undergo thermal polymerization. mdpi.com This process can be autocatalytic and highly efficient, leading to the formation of HCN-derived polymers. mdpi.com

The polymerization can proceed through different mechanisms, including step-growth polymerization involving the nitrile groups. mdpi.com The presence of the reactive double bonds and cyano groups in this compound suggests its potential to form polymers with interesting properties, possibly for applications in materials science. However, detailed studies on the specific polymerization and oligomerization of this compound itself are not extensively documented in the provided search results.

Crystallographic Analysis and Solid State Characteristics

While a specific, publicly available, complete single-crystal X-ray diffraction study for (2-Nitrocinnamylidene)malononitrile could not be identified in a comprehensive search of the Cambridge Structural Database and other scientific literature, the principles of crystallography and data from analogous structures allow for a detailed discussion of its expected solid-state characteristics. A full crystallographic analysis would provide precise data on the crystal system, space group, atomic coordinates, and other structural parameters.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique involves passing X-rays through a single crystal of the material. The resulting diffraction pattern is used to construct a three-dimensional model of the electron density, from which the positions of individual atoms can be determined with high accuracy.

For this compound, such a study would be essential to confirm its molecular structure and provide insights into its packing in the solid state.

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties of a crystalline solid, describing its symmetry. There are seven crystal systems (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic) and 230 possible space groups. The determination of these for this compound would be a primary result of an SCXRD experiment. For comparison, related malononitrile (B47326) derivatives, such as 2-(4-(diphenylamino)benzylidene) malononitrile, have been observed to crystallize in both orthorhombic and monoclinic systems depending on the crystallization conditions. cam.ac.uk Another similar compound, 2-(4-methylbenzylidene)malononitrile, crystallizes in the triclinic system with a P-1 space group.

Table 1: Expected Crystallographic Data for this compound (Note: The following table is a template representing the type of data that would be obtained from a single-crystal X-ray diffraction study. Specific values for the title compound are not currently available in published literature.)

ParameterDescriptionExpected Value/Information
Chemical FormulaThe types and numbers of atoms in one molecule.C₁₂H₇N₃O₂
Formula WeightThe sum of the atomic weights of the atoms in the empirical formula.225.21 g/mol
Crystal SystemA classification of crystals based on their axial systems.e.g., Monoclinic, Orthorhombic, or Triclinic
Space GroupA description of the symmetry of the crystal.e.g., P2₁/c, Pbca
Unit Cell Dimensions (a, b, c)The lengths of the edges of the unit cell.In Ångströms (Å)
Unit Cell Angles (α, β, γ)The angles between the edges of the unit cell.In degrees (°)
Volume (V)The volume of the unit cell.In cubic Ångströms (ų)
ZThe number of molecules per unit cell.Integer value
Density (calculated)The calculated density of the crystal.In g/cm³

Interatomic Bond Lengths and Angles Analysis

An SCXRD analysis would yield precise measurements of the bond lengths and angles within the this compound molecule. These values are critical for understanding the bonding environment and the distribution of electron density. Key expected features would include the bond lengths of the C=C double bonds in the cinnamylidene bridge, the C-C and C≡N bonds of the malononitrile group, and the bonds within the nitrophenyl ring. The bond angles would define the geometry around each atom, confirming, for example, the trigonal planar geometry of the sp² hybridized carbons and the linear geometry of the nitrile groups.

Table 2: Representative Bond Lengths and Angles for Malononitrile Derivatives (Note: This table presents typical data for related compounds to illustrate the expected values for this compound. Specific data is not available.)

Bond Lengths (Å)Bond Angles (°)
BondTypical LengthAngleTypical Value
C-C (aromatic)1.37 - 1.40C-C-C (aromatic)~120
C=C (alkene)1.33 - 1.35C=C-C~120
C-N (nitro)1.47 - 1.49O-N-O~125
N=O1.21 - 1.23C-C≡N~178
C≡N1.13 - 1.15C-C-C (malono)~118-122

Molecular Conformation in the Solid State

The conformation of a molecule in the solid state, including its planarity or any twisted structures, is determined by a balance of intramolecular steric effects and intermolecular packing forces. In this compound, the molecule consists of a nitrophenyl group linked to a malononitrile group via a propenylidene bridge. While the conjugated π-system favors a planar arrangement to maximize orbital overlap, steric hindrance, particularly between the hydrogen atom on the vinyl group and the substituents on the phenyl ring, can lead to torsion.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial in determining the physical properties of the crystalline material.

Hydrogen Bonding Networks

While this compound does not possess classic hydrogen bond donors like O-H or N-H groups, it can participate in weaker C-H···N and C-H···O hydrogen bonds. The nitrogen atoms of the two cyano groups are potential hydrogen bond acceptors, as are the oxygen atoms of the nitro group. The aromatic and vinyl C-H groups can act as donors. These C-H···N and C-H···O interactions, though weak, can play a significant role in directing the crystal packing, often linking molecules into chains or sheets.

Pi-Pi Stacking and Other Non-Covalent Interactions

Given the presence of the aromatic nitrophenyl ring, π-π stacking interactions are an anticipated feature of the crystal packing. These interactions occur when the electron-rich π systems of adjacent aromatic rings align, contributing to the cohesive energy of the crystal. The geometry of these interactions can vary from a parallel face-to-face arrangement to a parallel-displaced or T-shaped arrangement. The electron-withdrawing nitro group would influence the nature of the stacking, potentially favoring offset arrangements that minimize electrostatic repulsion. The relative orientation and centroid-to-centroid distance between stacked rings would be key parameters derived from a crystal structure analysis.

Polymorphism and Crystal Form Diversity Investigations

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a key characteristic of many organic compounds, including malononitrile derivatives. These different crystal forms, or polymorphs, arise from variations in the packing of molecules in the crystal lattice. Such variations can lead to significant differences in physicochemical properties such as melting point, solubility, stability, and optical behavior.

A notable example of polymorphism in a malononitrile derivative is observed in 2-(4-(diphenylamino)benzylidene)malononitrile (DPAM). mdpi.com Researchers have successfully isolated and characterized two distinct crystalline polymorphs of DPAM, designated as A-1 and A-2, by carefully controlling the crystallization conditions. mdpi.com

Single-crystal X-ray diffraction analysis revealed that these two forms belong to different crystal systems. Form A-1 crystallizes in the orthorhombic system, while form A-2 adopts a monoclinic crystal system. mdpi.com The molecular packing in these polymorphs is distinct. Crystal form A-1 is characterized by stronger hydrogen bonding and a more rigid, denser molecular packing. In contrast, form A-2 exhibits weaker π–π stacking interactions and has a lower density. mdpi.com

The different packing arrangements in A-1 and A-2 have a direct impact on their photophysical properties. The highly twisted molecular conformation in both polymorphs serves to suppress the formation of exciplexes or excimers, which in turn enhances their luminescence. mdpi.com

A particularly interesting finding is the mechanochromic behavior of the A-2 crystal form. mdpi.com Upon the application of mechanical force, such as grinding or pressure, the A-2 crystal undergoes a structural transformation into the A-1 form. This polymorphic transition is accompanied by a visible change in fluorescence from red to yellow. mdpi.com This phenomenon is attributed to the increased steric hindrance and altered molecular packing induced by the mechanical stress. mdpi.com

The investigation of polymorphism in compounds like DPAM underscores the critical relationship between crystal structure and material properties, opening avenues for the development of "smart" materials for applications in pressure sensing and data storage. mdpi.com

Table 1: Crystallographic Data for DPAM Polymorphs | Parameter | Form A-1 | Form A-2 | | :--- | :--- | :--- | | Crystal System | Orthorhombic | Monoclinic | | Space Group | P2₁2₁2₁ | P2₁/c | | a (Å) | 11.789 | 10.041 | | b (Å) | 12.013 | 17.512 | | c (Å) | 13.486 | 11.396 | | α (°) | 90 | 90 | | β (°) | 90 | 108.57 | | γ (°) | 90 | 90 | | Volume (ų) | 1910.7 | 1898.3 | | Z | 4 | 4 | | Density (calculated) (g/cm³) | 1.251 | 1.259 | | Data sourced from a study on 2-(4-(diphenylamino)benzylidene)malononitrile. mdpi.com |

Crystal Engineering Principles Applied to Malononitrile Derivatives

Crystal engineering is the rational design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. In the context of malononitrile derivatives, crystal engineering principles are employed to control the molecular assembly in the solid state, thereby tuning their material properties. The primary tools of crystal engineering are non-covalent interactions such as hydrogen bonds, halogen bonds, and π–π stacking interactions.

The synthesis of malononitrile derivatives often involves the Knoevenagel condensation, which brings together an aldehyde or ketone with malononitrile. acs.org The resulting ylidene malononitriles are versatile building blocks whose solid-state arrangement can be manipulated through strategic chemical modification and control of crystallization conditions. acs.orgchemcess.com

In the case of the previously discussed DPAM polymorphs, the principles of crystal engineering are evident in how different crystallization solvents and conditions lead to the formation of distinct crystal forms. mdpi.com The choice of solvent can influence which intermolecular interactions are favored during the crystallization process, thereby directing the assembly into a specific polymorphic form.

The molecular structure of the malononitrile derivative itself is a key determinant in its crystal packing. The presence of donor and acceptor groups, such as the diphenylamino and malononitrile moieties in DPAM, facilitates charge transfer interactions and can lead to specific packing motifs. mdpi.comresearchgate.net The twisted conformation observed in the DPAM polymorphs is a direct consequence of the steric hindrance between the phenyl rings, a feature that is crucial for its enhanced luminescence. mdpi.com

Furthermore, the introduction of different functional groups onto the benzylidene ring of benzylidenemalononitrile (B1330407) derivatives can be used to systematically alter the intermolecular interactions and, consequently, the crystal packing. acs.org This approach allows for the fine-tuning of properties such as melting point and solubility. For instance, the synthesis of a series of 4-alkoxybenzylidenemalononitriles has demonstrated how varying the length of the alkyl chain can influence the crystalline properties of the resulting materials. acs.org

The application of crystal engineering to malononitrile derivatives is a powerful strategy for creating new materials with tailored optical, electronic, and mechanical properties. By understanding and controlling the intermolecular forces that govern crystal formation, scientists can design crystalline materials with desired functionalities for a wide range of technological applications.

Structure Property Relationship Studies

Elucidating Correlations between Molecular Architecture and Photophysical Properties

The photophysical properties of organic molecules are intrinsically linked to their molecular architecture. In compounds such as (2-Nitrocinnamylidene)malononitrile, the structure is characterized by a "push-pull" system. This design features an electron-donor (D) and an electron-acceptor (A) group connected by a π-conjugated bridge. While the phenyl ring can act as a donor, the presence of a strongly deactivating nitro group diminishes its donating capacity. The core of the molecule's functionality lies in the interplay between the cinnamylidene framework and the potent electron-accepting dicyanovinyl (malononitrile) group.

Organic molecules composed of donor and acceptor moieties linked through π-conjugated systems are extensively researched for their potential in optoelectronic applications due to the possibility of intramolecular charge transfer (ICT). researchgate.net The presence of specific substituents can directly influence photophysical parameters such as absorption, emission, and the generation of reactive oxygen species. mdpi.com In many donor-acceptor molecules, the photoluminescence quantum yield is observed to be higher in the solid state (film) than in solution. researchgate.net

The structure of this compound features a conjugated system where the nitro group and the malononitrile (B47326) group act as powerful electron acceptors. This architecture facilitates a significant intramolecular charge transfer upon photoexcitation, which governs its optical and electronic properties. Theoretical calculations, such as those performed using Density Functional Theory (DFT), are often employed to complement experimental findings and provide insights into the molecular geometry, aromaticity, and electronic transitions that dictate the observed photophysical behavior. mdpi.com

Impact of Substituent Electronic Effects (Electron-Donating/Withdrawing Groups)

The electronic nature of substituents appended to the core structure of a conjugated molecule like this compound has a profound impact on its properties. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). wikipedia.org

An electron-donating group (EDG) , also known as an activating group, donates electron density to a conjugated π system. wikipedia.org This increases the nucleophilicity of the system. wikipedia.org Examples of EDGs include alkyl groups, anilines, phenols, and ethers. wikipedia.org Their presence can enhance reactivity in electrophilic aromatic substitutions and typically directs incoming electrophiles to the ortho and para positions. wikipedia.orgyoutube.com In the context of photophysics, adding EDGs to the phenyl ring of a cinnamylidene derivative would generally shift the absorption and emission spectra to longer wavelengths (a bathochromic shift) by raising the energy of the highest occupied molecular orbital (HOMO).

An electron-withdrawing group (EWG) , or deactivating group, pulls electron density away from a π system, making it less nucleophilic. wikipedia.org The nitro group (-NO₂) is one of the most powerful EWGs, capable of withdrawing electron density through both inductive and resonance effects. youtube.com Other strong EWGs include cyano (-CN), carbonyl, and trifluoromethyl (-CF₃) groups. wikipedia.orgyoutube.commdpi.com These groups generally direct incoming electrophiles to the meta position. wikipedia.orgyoutube.com

In this compound, the molecule is heavily substituted with EWGs. The nitro group on the phenyl ring and the dicyanovinyl group at the end of the alkylidene chain both pull electron density from the conjugated system. This electronic pull significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO), which can affect the molecule's electrochemical and photophysical properties, including its energy band gap and emission characteristics. researchgate.net Studies on related systems have shown that the electronic properties of substituents are fundamental in determining molecular interactions and activity. mdpi.com

Table 1: Classification and Examples of Substituent Groups

Group Type Effect on Conjugated System Examples
Electron-Donating Groups (EDG) Donates electron density, activating -CH₃ (Alkyl), -OH (Hydroxyl), -OR (Alkoxy), -NH₂ (Amino)
Electron-Withdrawing Groups (EWG) Withdraws electron density, deactivating -NO₂ (Nitro), -CN (Cyano), -C=O (Carbonyl), -CF₃ (Trifluoromethyl)

Role of Conjugation Length and Molecular Linearity on Properties

Increasing the length of the conjugated system generally leads to a smaller HOMO-LUMO gap. This is because the π and π* molecular orbitals become more closely spaced in energy. As a result, less energy is required to excite an electron from the HOMO to the LUMO, causing a bathochromic (red) shift in the absorption spectrum. This principle is fundamental to tuning the color of organic dyes and pigments.

Investigation of Mesophase Behavior and Liquid Crystalline Properties in Related Derivatives

While this compound itself is not primarily studied for liquid crystalline (LC) properties, its structural components are found in many known liquid crystals. The investigation of related derivatives provides insight into the potential for mesogenic behavior. Thermotropic liquid crystals, which exhibit temperature-dependent phase transitions, are typically composed of molecules with a rigid core and flexible terminal chains. nih.gov

Cinnamaldehyde (B126680) and its derivatives are recognized as interesting cores for the synthesis of liquid crystal molecules. nih.gov When combined with units like Schiff bases, they create extended conjugated systems. nih.gov Studies have shown that even minor changes to molecular geometry, such as the type of linking units, the length of terminal alkyl chains, or the presence of heteroatoms, can significantly alter mesomorphic behavior. mdpi.com

For instance, research on chalcone (B49325) and Schiff base derivatives has demonstrated that the length of terminal alkoxy chains plays a major role in the type of mesophase formed. semanticscholar.org Shorter chains may lead to nematic phases, while longer chains often induce smectic phases. nih.govsemanticscholar.org The introduction of a terminal nitro group has been noted to help induce liquid crystal properties in some cinnamylidene derivatives. nih.gov Similarly, a terminal cyano group has been shown to promote nematic phases in certain heterocyclic compounds. ajchem-a.com

The tendency of a molecule to form a liquid crystal phase is determined by its ability to self-assemble into an ordered state that is intermediate between a solid crystal and an isotropic liquid. nih.gov The transition from the crystal to the liquid crystal phase occurs at the melting temperature (Tₘ), and the transition to the isotropic liquid occurs at the clearing temperature (Tₑ). nih.gov The presence and type of mesophase are typically identified by observing optical textures using Polarized Optical Microscopy (POM) and measuring transition enthalpies with Differential Scanning Calorimetry (DSC). researchgate.netrdd.edu.iq

Table 2: Phase Transition Temperatures of Representative Liquid Crystalline Compounds

Compound Class Terminal Group/Chain Length Mesophase Type Transition Temperatures (°C) Reference
Chalcone Derivative C₁₂H₂₅O- Nematic Cr 123.0 N 134.5 Iso semanticscholar.org
Chalcone Derivative C₁₄H₂₉O- Smectic A Cr 119.0 SmA 141.0 Iso semanticscholar.org
Pyrimidine Derivative -CN Nematic Cr 159 N Iso (on heating) ajchem-a.com
Cinnamylidene Derivative Long flexible chains Smectic Not specified nih.gov

Cr = Crystal, N = Nematic, SmA = Smectic A, Iso = Isotropic Liquid. Data represents examples from related structural classes to illustrate principles.


Future Research Directions and Emerging Applications

Advanced Material Design and Functionalization for Targeted Applications

The inherent properties of (2-Nitrocinnamylidene)malononitrile make it a compelling candidate for the design of advanced materials. Future research will likely focus on the strategic functionalization of its molecular framework to tailor its electronic and optical properties for specific applications. The introduction of various functional groups to the aromatic ring or the malononitrile (B47326) moiety could significantly alter its performance in devices such as organic light-emitting diodes (OLEDs), solar cells, and nonlinear optical (NLO) materials.

Interactive Table: Potential Functional Groups for Modifying this compound and Their Predicted Effects.

Functional GroupPotential Position of SubstitutionPredicted Effect on Material PropertiesPotential Application
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂)Phenyl ringEnhanced intramolecular charge transfer, leading to red-shifted absorption and emission spectra.OLEDs, NLO materials
Electron-withdrawing groups (e.g., -CF₃, -CN)Phenyl ringBlue-shifted absorption and emission spectra, improved electron transport.Electron-transport materials in organic electronics
Bulky substituents (e.g., tert-butyl)Phenyl ringIncreased solubility, prevention of aggregation-caused quenching.Solution-processable organic electronics
Polymerizable groups (e.g., vinyl, acrylate)Phenyl ring or malononitrile moietyIncorporation into polymer backbones for processable and flexible materials.Flexible electronics, coatings

Exploration of Novel Green Synthetic Methodologies

The development of environmentally benign synthetic routes is a critical aspect of modern chemistry. Future research is expected to move away from traditional synthesis methods that may involve hazardous solvents and catalysts, towards greener alternatives for producing this compound. Methodologies such as microwave-assisted synthesis, mechanochemical ball milling, and the use of water as a solvent are promising avenues for exploration. eurekaselect.comrsc.org These approaches can lead to higher yields, shorter reaction times, and a significant reduction in chemical waste. eurekaselect.comrsc.org An electro-organic synthesis using an electrogenerated base of malononitrile could also provide a green and efficient protocol. zenodo.org

Interactive Table: Comparison of Traditional and Potential Green Synthetic Routes for this compound.

Synthesis MethodTypical ConditionsAdvantagesDisadvantages
Traditional Knoevenagel CondensationOrganic solvents (e.g., toluene, ethanol), catalysts (e.g., piperidine (B6355638), pyridine), often requires heating.Well-established, generally good yields.Use of volatile organic compounds, potentially toxic catalysts, energy intensive.
Microwave-Assisted SynthesisWater or solvent-free, catalyst-free or mild catalyst. eurekaselect.comRapid reaction times, high yields, reduced energy consumption. eurekaselect.comRequires specialized equipment.
Mechanochemical Ball MillingSolvent-free, mild basic organocatalyst. rsc.orgAvoids hazardous solvents, high yields, simple work-up. rsc.orgMay not be suitable for all substrates.
Electrochemical SynthesisAcetonitrile solvent, lithium perchlorate electrolyte, undivided cell. zenodo.orgAvoids the need for an external base catalyst, environmentally benign. zenodo.orgRequires electrochemical setup.

Integration into Hybrid Organic-Inorganic Systems

The creation of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both material classes, such as the processability of organic molecules and the stability of inorganic frameworks. nih.govcsic.es this compound could be integrated into various inorganic matrices, including silica, titania, or layered double hydroxides, to create novel composite materials. nih.govresearchgate.net These hybrid systems could exhibit synergistic properties, leading to applications in areas such as catalysis, sensing, and drug delivery. nih.govcsic.es The interactions at the organic-inorganic interface will be a key area of study to understand and control the properties of these materials. researchgate.net

Interactive Table: Potential Hybrid Organic-Inorganic Systems Incorporating this compound.

Inorganic ComponentMethod of IntegrationPotential PropertiesPotential Applications
Silica (SiO₂) NanoparticlesSol-gel synthesis, surface functionalization.Enhanced thermal stability, controlled release of the organic molecule.Drug delivery, sensing
Titania (TiO₂)Co-precipitation, hydrothermal synthesis.Photocatalytic activity, enhanced light harvesting.Solar cells, photocatalysis
Layered Double Hydroxides (LDHs)Ion exchange, co-precipitation. researchgate.netTunable interlayer spacing, controlled orientation of the organic molecule.Anion sensors, controlled release
Metal-Organic Frameworks (MOFs)Encapsulation, post-synthetic modification.High surface area, porous structure.Gas storage, catalysis

Development of Advanced Spectroscopic Probes and Sensors

The presence of both electron-donating and electron-withdrawing groups, along with a conjugated π-system, suggests that this compound could exhibit interesting photophysical properties. These properties could be harnessed for the development of advanced spectroscopic probes and sensors. Future research may focus on investigating its response to various analytes, such as metal ions, anions, and biologically relevant molecules. Changes in its absorption or fluorescence spectra upon binding with a target analyte could form the basis of a sensitive and selective detection method. The cyano groups in the malononitrile moiety are known to be reactive and can participate in various chemical reactions, which could also be exploited for designing chemosensors.

Interactive Table: Potential Sensing Applications of this compound.

Target AnalyteProposed Sensing MechanismExpected Spectroscopic ChangePotential Application Area
Metal Ions (e.g., Cu²⁺, Fe³⁺)Coordination with the nitro and/or cyano groups.Quenching or enhancement of fluorescence, color change.Environmental monitoring
Anions (e.g., CN⁻, F⁻)Nucleophilic addition to the double bond or hydrogen bonding interactions.Change in absorption or fluorescence spectrum.Industrial process monitoring
Thiols (e.g., cysteine, glutathione)Michael addition to the activated double bond.Ratiometric change in fluorescence.Biological imaging
pHProtonation/deprotonation of the molecule.Shift in absorption or emission wavelength.Chemical and biological sensing

Further Computational Modeling and Predictive Studies for Material Design

Computational chemistry and materials modeling are powerful tools for accelerating the discovery and design of new materials. nih.gov In the context of this compound, computational studies can provide valuable insights into its electronic structure, photophysical properties, and potential for various applications. researchgate.netresearchgate.netdntb.gov.ua Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict its absorption and emission spectra, nonlinear optical properties, and to understand the effects of different functional groups on these properties. Molecular dynamics simulations could be used to study its interactions within hybrid materials or with biological systems.

Interactive Table: Computational Methods for Predictive Studies of this compound.

Computational MethodProperties to be InvestigatedExpected Insights
Density Functional Theory (DFT)Molecular geometry, electronic structure, vibrational frequencies, reaction mechanisms.Understanding of the molecule's stability, reactivity, and electronic properties.
Time-Dependent DFT (TD-DFT)Excited state properties, UV-Vis absorption and emission spectra.Prediction of optical properties for applications in OLEDs and sensors.
Molecular Dynamics (MD) SimulationsInteractions with solvents, polymers, or inorganic surfaces.Insight into the behavior of the molecule in different environments and at interfaces.
Quantum Mechanics/Molecular Mechanics (QM/MM)Properties of the molecule in a complex environment (e.g., an enzyme active site).Understanding of its potential as a biological probe or inhibitor.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Nitrocinnamylidene)malononitrile, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where aldehydes/ketones react with malononitrile in the presence of catalysts like KF/alumina. For example, arylidene-malononitrile derivatives are synthesized by reacting aldehydes with malononitrile under mild conditions (yields >90%) . Alternative routes include one-step phosgene-mediated synthesis using cyanoacetamide, achieving yields >93% with dichloromethane as a solvent and diethylamine as a catalyst. Key parameters to optimize include solvent polarity (non-polar solvents reduce side reactions), catalyst loading (0.005–0.02 mass ratio), and temperature control (reflux at 40–60°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • Rotational Spectroscopy : Provides precise molecular geometry and dipole moments, critical for astrophysical detection. Assign rotational constants (e.g., B0B_0, C0C_0) to identify tautomers and isotopic variants .
  • NMR Spectroscopy : 1^1H NMR signals (e.g., 6.86–8.76 ppm for H-3 protons) reflect electronic effects of substituents. Upfield shifts in malononitrile derivatives indicate strong electron-withdrawing effects .
  • IR-LD Spectroscopy : Assigns vibrational modes (e.g., C≡N stretching at ~2200 cm1^{-1}) and detects structural distortions in nematic liquid crystal matrices .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Exposure Limits : Adhere to NIOSH guidelines (TWA ≤3 ppm or 8 mg/m3^3) to prevent CNS/respiratory toxicity .
  • Incompatibilities : Avoid contact with oxidizers (e.g., peroxides), strong acids/bases, and ignition sources. Store in inert atmospheres (N2_2/Ar) at ≤4°C .
  • PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment during synthesis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and structural properties of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model thermochemical properties (e.g., atomization energies ±2.4 kcal/mol accuracy). Basis sets like 6-311+G(d) validate bond lengths (e.g., C–N deviations <0.02 Å vs. crystallography) and tautomer stability (e.g., dimerization energy comparisons) . For solvatochromic behavior, compute HOMO-LUMO gaps and compare with UV-Vis spectra (e.g., absorption at 300–400 nm) .

Q. What reaction mechanisms explain the formation of this compound derivatives with transition metals?

  • Methodological Answer : Malononitrile reacts with Rh(I)/Pt(II) perchlorato complexes via nucleophilic addition to metal centers, forming ionic adducts (e.g., [Rh(CN)2_2(CO)(PPh3_3)2_2]+^+). Characterize intermediates using 31^{31}P NMR (coordination shifts) and IR (C≡N stretching at 2120 cm1^{-1}) . For cyclization reactions, propose zwitterion-mediated pathways (analogous to benzilic acid rearrangements) and validate via isotopic labeling .

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound?

  • Methodological Answer :

  • Bond Length Discrepancies : Re-evaluate DFT functionals (e.g., include dispersion corrections for hydrogen bonding) if C–N bond lengths deviate >0.05 Å from crystallographic data .
  • Thermodynamic Stability : Compare Gibbs free energy calculations (at 298 K) with calorimetric data. For tautomers, use Boltzmann distributions to reconcile spectral line intensities .

Q. What methodologies are used to investigate the potential prebiotic formation of this compound in extraterrestrial environments like Titan's atmosphere?

  • Methodological Answer : Simulate Titan’s conditions (90–150 K, CH4_4/N2_2 plasma) using gas-phase reaction networks. Prioritize pathways involving cyanoacetylene (HC3_3N) and nitrile radicals, monitored via microwave spectroscopy (e.g., detection thresholds <0.1 ppb). Compare kinetic rates (e.g., k298k_{298} >1012^{-12} cm3^3/s) with Cassini-Huygens data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.